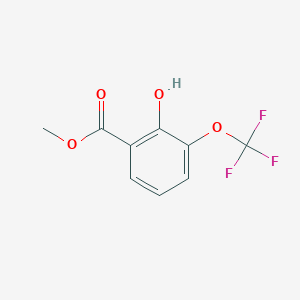
1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy-: is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, characterized by the presence of an epoxide ring and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- can be synthesized through several methods. One common approach involves the epoxidation of 1,4-dihydronaphthalene derivatives. The reaction typically employs peracids such as meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, dichloromethane, low temperatures.
Reduction: Lithium aluminum hydride, ether solvents, room temperature.
Substitution: Nucleophiles like sodium methoxide, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Formation of diols or other oxygenated derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving epoxides. It can also serve as a model compound to investigate the metabolic pathways of naphthalene derivatives.
Medicine: The compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack by amino acid residues in enzymes, leading to the formation of covalent adducts. This interaction can inhibit enzyme activity or alter receptor function, resulting in various biological effects.
Comparison with Similar Compounds
- 1,4-Dihydro-1,4-epoxynaphthalene
- 1,4-Dihydronaphthalene-1,4-oxide
- 1,4-Dihydronaphthalene-1,4-endo-oxide
- 7-Oxabenzonorbornadiene
Comparison: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for research and application development.
Properties
CAS No. |
26002-73-3 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3,6-dimethoxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C12H12O3/c1-13-7-3-4-8(14-2)12-10-6-5-9(15-10)11(7)12/h3-6,9-10H,1-2H3 |
InChI Key |
PZUCPFIGXOBMSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3C=CC(C2=C(C=C1)OC)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide](/img/structure/B13980209.png)

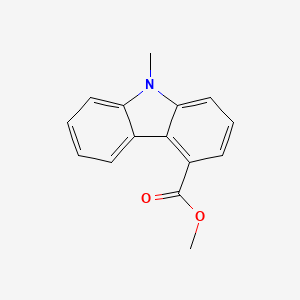
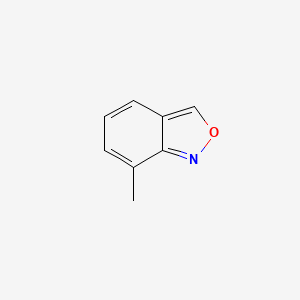
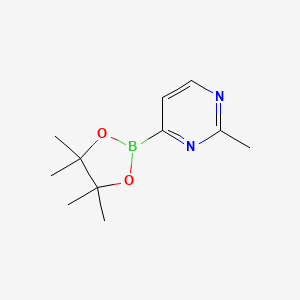
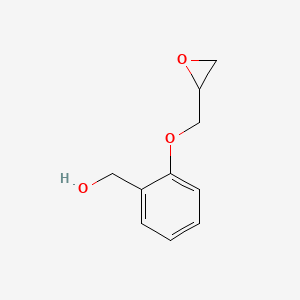
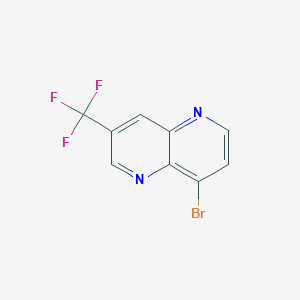
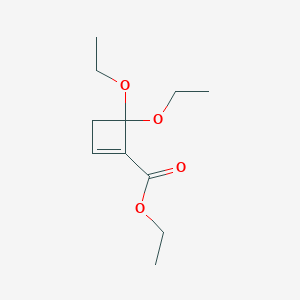
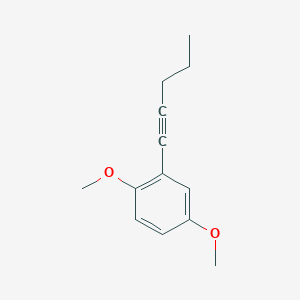

![Ethyl 2-[2-(trifluoromethyl)pyrimidin-4-yl]acetate](/img/structure/B13980277.png)
![N-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine](/img/structure/B13980284.png)
![(7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol](/img/structure/B13980285.png)
